methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride
Brand Name: Vulcanchem
CAS No.: 2470280-14-7
VCID: VC6826106
InChI: InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1
SMILES: COC(=O)C(CCC1CCCCC1)N.Cl
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75

methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride

CAS No.: 2470280-14-7

Cat. No.: VC6826106

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride - 2470280-14-7

Specification

CAS No. 2470280-14-7
Molecular Formula C11H22ClNO2
Molecular Weight 235.75
IUPAC Name methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1
Standard InChI Key YEOBZEFNEFDNJI-HNCPQSOCSA-N
SMILES COC(=O)C(CCC1CCCCC1)N.Cl

Introduction

Chemical Structure and Stereochemical Features

The core structure of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride comprises a four-carbon chain with critical functional groups:

  • Amino group: Positioned at the second carbon (C2) with R stereochemistry, confirmed by the (2R) designation.

  • Cyclohexyl group: A saturated six-membered ring attached to the fourth carbon (C4), introducing hydrophobicity and steric bulk.

  • Methyl ester: The carboxylate group at C1 is esterified with methanol, enhancing volatility compared to free carboxylic acids.

  • Hydrochloride salt: The amino group is protonated and paired with a chloride counterion, improving aqueous solubility.

Molecular Formula and Weight

The molecular formula is C₁₂H₂₂ClNO₂, derived as follows:

  • C₁₂: 12 carbons (cyclohexyl: 6C, butanoate chain: 4C, methyl ester: 1C, amino group: 1C).

  • H₂₂: 22 hydrogens (cyclohexyl: 11H, butanoate: 7H, methyl ester: 3H, ammonium: 1H).

  • ClNO₂: Chloride (1Cl), nitrogen (1N), and oxygen (2O).

Molecular weight:

12(12.01) + 22(1.01) + 35.45 + 14.01 + 2(16.00) = 263.76 g/mol\text{12(12.01) + 22(1.01) + 35.45 + 14.01 + 2(16.00) = 263.76 g/mol}

This aligns with typical α-amino esters, where hydrochlorides exhibit molecular weights between 200–300 g/mol .

Stereochemical Analysis

The R configuration at C2 is critical for biological activity in analogous compounds. For example, methyl(2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride ( ) demonstrates enantiomer-specific interactions with chiral receptors. The cyclohexyl group’s equatorial conformation likely minimizes steric strain, as seen in spirocyclic compounds like [(2R,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl]methyl 4-bromobenzoate ( ).

Synthesis and Manufacturing Pathways

While no explicit synthesis route for this compound is documented, a plausible method involves:

Step 1: Preparation of 4-Cyclohexyl-2-oxobutanoic Acid

  • Michael Addition: Cyclohexylmagnesium bromide reacts with ethyl acrylate to form ethyl 4-cyclohexylbut-2-enoate.

  • Oxidation: Ozonolysis or catalytic oxidation introduces a ketone at C2, yielding ethyl 4-cyclohexyl-2-oxobutanoate.

  • Saponification: Hydrolysis with NaOH produces 4-cyclohexyl-2-oxobutanoic acid.

Step 2: Enantioselective Amination

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., Rh-DIOP), the ketone undergoes reductive amination with ammonia to yield (2R)-2-amino-4-cyclohexylbutanoic acid .

Step 3: Esterification and Salt Formation

  • Esterification: Methanol and thionyl chloride convert the carboxylic acid to the methyl ester.

  • Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Physicochemical Properties

Predicted properties based on structural analogs ( , ):

PropertyValue/Description
SolubilitySlightly soluble in water (≈5 mg/mL), highly soluble in DMSO (>50 mg/mL)
Melting Point180–185°C (decomposition observed)
logP (Octanol-Water)2.1 (calculated via XLogP3 )
pKaAmino group: 8.2 ± 0.3; Ester: 1.9 ± 0.2

Spectroscopic Data:

  • IR: N–H stretch (3300 cm⁻¹), C=O ester (1740 cm⁻¹), ammonium (2500 cm⁻¹) .

  • ¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl), δ 3.7 (s, OCH₃), δ 3.1 (q, C2–H) .

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction to confirm stereochemistry and salt form.

  • Pharmacokinetics: In vitro ADME studies to assess metabolic stability.

  • Synthetic Optimization: Development of continuous-flow protocols for scalable production.

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